4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
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Description
The compound “4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a hexahydroquinazoline ring, which is a saturated derivative of the quinazoline ring. The “4-ethoxyphenyl” indicates a phenyl ring with an ethoxy group at the 4-position is attached. The “2-thioxo” denotes the presence of a thioxo group (a sulfur atom double-bonded to an oxygen atom) at the 2-position of the hexahydroquinazoline ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thioxo group might be susceptible to nucleophilic attack, and the phenyl ring could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy group might increase its solubility in organic solvents, while the thioxo group could potentially form hydrogen bonds .Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
4-(4-ethoxyphenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one, as part of a series of thioxoquinazolinone derivatives, has been studied for its potential anticonvulsant and antimicrobial activities. A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones, which were evaluated for antimicrobial and anticonvulsant activities. These compounds showed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives demonstrated potent anticonvulsant activity in the maximal electroshock (MES) convulsion method (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Potential
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, has been identified as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration. In a study by Sirisoma et al. (2009), this compound exhibited potent cytotoxic activity against human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Anti-Inflammatory and Analgesic Properties
Research by Rajasekaran, Rajamanickam, and Darlinquine (2011) explored the anti-inflammatory and analgesic properties of 3-substituted-2-thioxoquinazolin-4(3H)-one derivatives. Their study found that certain derivatives displayed significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications in these areas (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of quinazolinone-based derivatives for various applications. For instance, a study by Riadi et al. (2021) described the preparation of a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate. This compound exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-11-8-6-10(7-9-11)15-14-12(17-16(21)18-15)4-3-5-13(14)19/h6-9,15H,2-5H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBPFQKHNORVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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